1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
Description
1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a piperazine derivative featuring dual pyridinyl substituents. Its structure includes a 6-chloro-3-pyridinylmethyl group attached to the piperazine nitrogen and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety at the opposing position. The molecular formula is C₁₆H₁₃Cl₂F₃N₄, with a molecular weight of 393.21 g/mol. The presence of chlorine atoms and a trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2F3N4/c17-13-7-12(16(19,20)21)9-23-15(13)25-5-3-24(4-6-25)10-11-1-2-14(18)22-8-11/h1-2,7-9H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAOXHJOUWHTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a chlorinated pyridine and a trifluoromethyl group, influencing its interaction with biological targets.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The presence of the piperazine ring allows for modulation of serotonin (5-HT) and dopamine receptors, which are crucial in various neurological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant effects : It has been shown to influence serotonin uptake, potentially providing antidepressant properties.
- Antimicrobial activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective effects : Its interaction with neurotransmitter systems indicates potential neuroprotective roles.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Modulates serotonin uptake | |
| Antimicrobial | Active against specific bacterial strains | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Studies
-
Antidepressant Activity :
A study conducted by researchers explored the antidepressant potential of similar piperazine derivatives. It was found that compounds with trifluoromethyl groups significantly increased serotonin levels in the brain, suggesting a similar mechanism may be at play for our target compound. The study reported a 6-fold increase in potency compared to non-fluorinated analogs . -
Antimicrobial Efficacy :
In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. Results indicated that it exhibited notable inhibitory effects on both organisms, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . -
Neuroprotection :
A molecular docking study highlighted the compound's ability to bind effectively to the serotonin transporter (SERT), indicating its potential as a neuroprotective agent through modulation of serotonin levels .
Research Findings
Recent studies have focused on optimizing the structure of piperazine derivatives to enhance their biological activity. The incorporation of halogen atoms, such as chlorine and fluorine, has been shown to improve binding affinity and selectivity towards target receptors.
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Increases potency for receptor binding |
| Chlorine substitution | Enhances antimicrobial activity |
| Piperazine ring | Essential for neuroactivity |
Comparison with Similar Compounds
Structural Analogues
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS 132834-56-1)
- Molecular Formula : C₁₀H₁₁ClF₃N₃.
- Key Features : Lacks the 6-chloro-3-pyridinylmethyl group, reducing steric bulk.
- Applications : Intermediate in synthesizing pesticides and antimicrobial agents .
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide (CAS 856189-81-6)
- Molecular Formula : C₁₈H₁₅ClF₆N₄O.
- Applications : Investigated as a phosphopantetheinyl transferase inhibitor .
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine
- Molecular Formula : C₁₅H₁₃ClF₃N₅O₂.
- Key Features : Substituted with a nitro-pyridinyl group, increasing polarity.
- Applications : Used in medicinal chemistry for its electron-withdrawing properties .
Physicochemical Properties
| Compound | Molecular Weight | LogP<sup>a</sup> | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 393.21 | 3.8 (estimated) | <0.1 |
| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | 265.66 | 2.5 | 0.3 |
| CAS 856189-81-6 | 428.78 | 4.2 | <0.1 |
<sup>a</sup> Calculated using fragment-based methods.
Metabolic Stability and Toxicity
Q & A
Q. What are the common synthetic routes for preparing 1-[(6-chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine?
The compound is typically synthesized via coupling reactions between substituted pyridine derivatives and piperazine scaffolds. For example, a reported method involves reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with 3-(thiophen-2-ylthio)propanoic acid using coupling reagents such as HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt3 as a base . Optimization of reaction conditions (e.g., stoichiometry, solvent, temperature) is critical to achieving high yields.
Q. How is the compound characterized to confirm its structural identity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Analysis of - and -NMR spectra to verify substituent positions on the pyridine and piperazine rings.
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular weight (CHClFN, MW 265.66) .
- HPLC Purity Analysis : Assessment of ≥95% purity using reverse-phase chromatography .
Q. What are the primary challenges in synthesizing piperazine derivatives with halogenated pyridine substituents?
Challenges include:
- Regioselectivity : Ensuring proper substitution on the pyridine ring (e.g., 6-chloro-3-pyridinyl vs. 3-chloro-5-trifluoromethyl-2-pyridinyl positions).
- Steric Hindrance : Managing steric effects during coupling reactions, particularly with bulky trifluoromethyl groups .
- Byproduct Formation : Mitigating side reactions (e.g., over-alkylation) through controlled reagent addition and temperature monitoring .
Advanced Research Questions
Q. How do structural modifications of the pyridine and piperazine moieties influence bioactivity?
Modifications such as:
- Halogen Substitution : Chlorine and trifluoromethyl groups enhance lipophilicity and receptor binding affinity, as seen in analogs targeting serotonin receptors .
- Piperazine Conformation : Coplanar vs. perpendicular orientation of the aryl ring relative to the piperazine nitrogen affects agonist/antagonist activity at 5-HT receptors .
- Side Chain Variations : Addition of thiophene or alkylsulfanyl groups (e.g., in triazole derivatives) can improve metabolic stability or selectivity .
Q. What methodologies are used to resolve contradictions in pharmacological data for piperazine-based compounds?
Approaches include:
- Receptor Binding Assays : Competitive binding studies (e.g., radioligand displacement) to validate target specificity.
- Dose-Response Analysis : Testing across multiple concentrations to identify non-linear effects or off-target interactions.
- Computational Modeling : Molecular docking or MD simulations to rationalize discrepancies between in vitro and in vivo results .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for this compound?
Strategies involve:
- Liver Microsomal Assays : Screening for oxidative metabolism using human/rodent liver microsomes to identify vulnerable sites (e.g., methyl groups on pyridine).
- Prodrug Design : Masking polar groups (e.g., hydroxylation-prone positions) with labile esters or amides.
- LogP Optimization : Balancing lipophilicity (via trifluoromethyl or chloro groups) to enhance blood-brain barrier penetration while avoiding excessive plasma protein binding .
Q. What experimental designs are recommended for evaluating dual-target activity (e.g., 5-HT1A_{1A}1A and σ1 receptors)?
A hierarchical approach is used:
Primary Screening : Radioligand binding assays for 5-HT (e.g., -8-OH-DPAT) and σ1 receptors (e.g., -(+)-pentazocine).
Functional Assays : Measuring cAMP inhibition (for 5-HT) or intracellular Ca flux (for σ1) to confirm agonist/antagonist profiles.
In Vivo Validation : Behavioral models (e.g., forced swim test for antidepressants) to assess therapeutic potential .
Methodological Notes
- Synthetic Protocols : Always use anhydrous conditions for coupling reactions to prevent hydrolysis of activated intermediates .
- Data Reproducibility : Validate purity and structural identity across multiple batches using orthogonal techniques (NMR, HRMS, HPLC) .
- Ethical Compliance : Adhere to institutional guidelines for pharmacological and toxicological testing, particularly for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
